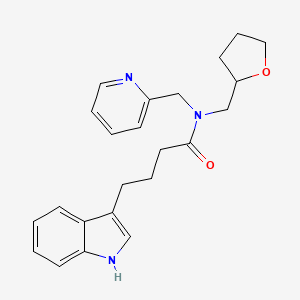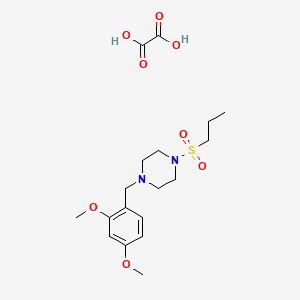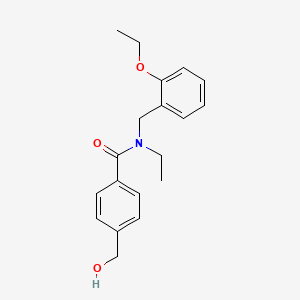![molecular formula C25H24BrN3O3 B3940176 2-(benzoylamino)-N-(1-{[(4-bromophenyl)amino]carbonyl}-2-methylpropyl)benzamide](/img/structure/B3940176.png)
2-(benzoylamino)-N-(1-{[(4-bromophenyl)amino]carbonyl}-2-methylpropyl)benzamide
Descripción general
Descripción
2-(benzoylamino)-N-(1-{[(4-bromophenyl)amino]carbonyl}-2-methylpropyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as BMS-582949 and is a selective inhibitor of phosphodiesterase 4 (PDE4), which is an enzyme that plays a crucial role in the regulation of inflammation.
Aplicaciones Científicas De Investigación
2-(benzoylamino)-N-(1-{[(4-bromophenyl)amino]carbonyl}-2-methylpropyl)benzamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the treatment of inflammatory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and psoriasis. Studies have shown that inhibition of PDE4 by this compound can reduce inflammation and improve lung function in patients with asthma and COPD.
Mecanismo De Acción
The mechanism of action of 2-(benzoylamino)-N-(1-{[(4-bromophenyl)amino]carbonyl}-2-methylpropyl)benzamide involves the inhibition of PDE4, which is an enzyme that plays a crucial role in the regulation of inflammation. PDE4 is responsible for the breakdown of cyclic adenosine monophosphate (cAMP), which is a signaling molecule that inhibits inflammation. By inhibiting PDE4, this compound can increase the levels of cAMP, which can reduce inflammation and improve lung function.
Biochemical and Physiological Effects
Studies have shown that 2-(benzoylamino)-N-(1-{[(4-bromophenyl)amino]carbonyl}-2-methylpropyl)benzamide can have several biochemical and physiological effects. This compound can reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), which are responsible for the inflammation associated with asthma and COPD. This compound can also improve lung function by reducing airway resistance and increasing the forced expiratory volume in one second (FEV1).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using 2-(benzoylamino)-N-(1-{[(4-bromophenyl)amino]carbonyl}-2-methylpropyl)benzamide in lab experiments is its selectivity for PDE4. This compound can selectively inhibit PDE4 without affecting other PDE isoforms, which can reduce the risk of side effects. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to administer in lab experiments.
Direcciones Futuras
There are several future directions for research on 2-(benzoylamino)-N-(1-{[(4-bromophenyl)amino]carbonyl}-2-methylpropyl)benzamide. One of the future directions is the development of more potent and selective PDE4 inhibitors. Another future direction is the investigation of the potential applications of this compound in the treatment of other inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, further studies are needed to investigate the long-term safety and efficacy of this compound.
Conclusion
2-(benzoylamino)-N-(1-{[(4-bromophenyl)amino]carbonyl}-2-methylpropyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a selective inhibitor of PDE4 and has been extensively studied for its potential applications in the treatment of inflammatory diseases such as asthma and COPD. The synthesis of this compound involves several steps, and its mechanism of action involves the inhibition of PDE4. This compound can have several biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for research on this compound, including the development of more potent and selective PDE4 inhibitors and the investigation of its potential applications in the treatment of other inflammatory diseases.
Propiedades
IUPAC Name |
2-benzamido-N-[1-(4-bromoanilino)-3-methyl-1-oxobutan-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24BrN3O3/c1-16(2)22(25(32)27-19-14-12-18(26)13-15-19)29-24(31)20-10-6-7-11-21(20)28-23(30)17-8-4-3-5-9-17/h3-16,22H,1-2H3,(H,27,32)(H,28,30)(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGFGTRFGPLOMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=C(C=C1)Br)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzamido-N-[1-(4-bromoanilino)-3-methyl-1-oxobutan-2-yl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-cyclopentyl-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B3940120.png)
![N-(4-bromo-3-methylphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide hydrochloride](/img/structure/B3940122.png)





![N-(2,4-dimethoxyphenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]propanamide hydrochloride](/img/structure/B3940148.png)


![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(2-fluorobenzyl)piperazine](/img/structure/B3940185.png)